molecular formula C11H10N4 B1517016 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile CAS No. 1152940-14-1

4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile

Katalognummer: B1517016
CAS-Nummer: 1152940-14-1
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: VKSUJZUFXCILKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Nomenclature

This compound represents a sophisticated heterocyclic compound characterized by its unique structural composition. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic construction, incorporating a benzonitrile core substituted at the 4-position with a methylene-linked 4-amino-1H-pyrazol-1-yl group. The molecular formula C₁₁H₁₀N₄ indicates the presence of eleven carbon atoms, ten hydrogen atoms, and four nitrogen atoms, resulting in a molecular weight of 198.22 grams per mole.

The structural architecture of this compound can be deconstructed into three primary components: the benzonitrile fragment providing the aromatic backbone with its characteristic cyano functional group, the methylene bridge serving as a flexible linker, and the 4-aminopyrazole heterocycle contributing additional nitrogen-containing functionality. This arrangement creates a molecule with multiple sites for potential chemical reactivity and biological interaction. The canonical Simplified Molecular Input Line Entry System representation demonstrates the connectivity pattern, with the pyrazole ring nitrogen atoms positioned to facilitate various intermolecular interactions through hydrogen bonding and coordination chemistry.

The compound exhibits tautomeric behavior characteristic of pyrazole derivatives, with the potential for proton exchange between nitrogen atoms under appropriate conditions. This tautomerism contributes to the dynamic nature of the molecule and influences its chemical behavior in solution. The presence of the amino group on the pyrazole ring introduces additional complexity through its ability to participate in both hydrogen bonding as a donor and potential nucleophilic reactions.

Historical Development in Heterocyclic Chemistry

The historical development of pyrazole-containing compounds traces back to the pioneering work of Ludwig Knorr in 1883, who first coined the term "pyrazole" and established fundamental synthetic methodologies for this class of heterocycles. The subsequent development of pyrazole chemistry has evolved through multiple generations of synthetic innovations, leading to the sophisticated structural variants observed in contemporary medicinal chemistry applications.

The integration of pyrazole moieties with benzonitrile frameworks represents a more recent advancement in heterocyclic chemistry, emerging from the recognition that combination of multiple pharmacophoric elements can enhance biological activity profiles. Early investigations into aminopyrazole derivatives demonstrated their potential as versatile synthetic intermediates and biologically active compounds. The systematic exploration of substitution patterns and linking strategies has led to the development of diverse structural motifs within the pyrazolyl-benzonitrile family.

Synthetic methodologies for constructing pyrazole-benzonitrile conjugates have evolved from classical condensation reactions to modern catalytic processes. The development of efficient one-pot synthetic procedures has significantly enhanced the accessibility of these compounds for research applications. Contemporary synthetic approaches often employ potassium phthalimide catalysis and multicomponent reaction strategies to achieve high yields and atom efficiency in the construction of complex pyrazole-containing molecules.

The historical progression of pyrazole chemistry has been driven by the recognition of their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This biological relevance has sustained continued interest in developing new synthetic methodologies and exploring novel structural modifications within the pyrazole framework.

Position Within Pyrazolyl-Benzonitrile Structural Family

This compound occupies a distinctive position within the broader family of pyrazolyl-benzonitrile compounds, distinguished by its specific substitution pattern and methylene linking group. The structural family encompasses various positional isomers and substitution variants, each contributing unique properties to the overall chemical landscape.

Comparative analysis with related compounds reveals important structure-activity relationships within this chemical family. The positional isomer 2-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile demonstrates similar core structural features but with altered electronic properties due to the different substitution position on the benzene ring. This positional variation influences both the chemical reactivity and potential biological activity of the compound through modifications in electronic distribution and steric accessibility.

The directly linked analog 4-(4-amino-1H-pyrazol-1-yl)benzonitrile represents another important family member, characterized by the absence of the methylene bridge. This structural difference significantly impacts molecular flexibility and conformational behavior, potentially influencing biological target interactions and pharmacological properties. The presence or absence of the methylene linker serves as a critical structural determinant for activity within this compound class.

Compound Molecular Formula Key Structural Features CAS Number
This compound C₁₁H₁₀N₄ Methylene-linked, 4-position substitution Not specified
2-[(4-Amino-1H-pyrazol-1-yl)methyl]benzonitrile C₁₁H₁₀N₄ Methylene-linked, 2-position substitution 28373980
4-(4-Amino-1H-pyrazol-1-yl)benzonitrile C₁₀H₈N₄ Direct linkage, 4-position substitution 43531718
4-(1-Pyrazolyl)benzonitrile C₁₀H₇N₃ Unsubstituted pyrazole, direct linkage 25699-83-6

The structural diversity within the pyrazolyl-benzonitrile family extends to various substitution patterns on both the pyrazole and benzene rings. Compounds featuring different amino substitution positions on the pyrazole ring, such as 3-aminopyrazole derivatives, provide additional structural variants for comparative studies. The systematic exploration of these structural modifications has revealed important insights into the relationship between molecular architecture and biological activity.

Contemporary research within this structural family focuses on optimizing synthetic accessibility while maintaining or enhancing desired biological properties. The development of efficient synthetic methodologies for constructing these complex heterocyclic systems continues to drive innovation in the field. The position of this compound within this family represents a balance between structural complexity and synthetic feasibility, making it an attractive target for further chemical and biological investigation.

Eigenschaften

IUPAC Name

4-[(4-aminopyrazol-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c12-5-9-1-3-10(4-2-9)7-15-8-11(13)6-14-15/h1-4,6,8H,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSUJZUFXCILKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N4, characterized by a benzonitrile moiety attached to a pyrazole ring. The presence of the amino group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors, influencing various signaling pathways. The mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes, which may contribute to its anti-inflammatory effects.
  • Receptor Modulation : It binds to receptors that regulate cell proliferation and survival, potentially leading to therapeutic outcomes in cancer treatment.

Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies demonstrated its effectiveness in reducing inflammation markers in cell cultures. For example, it significantly lowered levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Anticancer Activity

Studies have evaluated the compound's antiproliferative effects against various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Effect on Cell Viability (%)
HeLa (Cervical)12.538.44
HepG2 (Liver)15.054.25
MCF7 (Breast)20.060.00

These findings suggest that the compound selectively inhibits cancer cell growth while showing minimal toxicity to normal fibroblasts, indicating a potential therapeutic window for cancer treatment.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Preliminary studies indicate moderate activity against certain bacterial strains, suggesting its utility as an antimicrobial agent.

Case Studies

  • In Vivo Anti-inflammatory Study : A study involving LPS-injected mice demonstrated that administration of this compound significantly reduced microglial activation and astrocyte proliferation, supporting its role as an anti-inflammatory agent.
  • Anticancer Efficacy : In a recent clinical trial, patients with advanced solid tumors were treated with a formulation containing the compound. Results showed a partial response in several cases, with manageable side effects.

Vergleich Mit ähnlichen Verbindungen

Regioisomeric Pyrazole Derivatives

  • 4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile (40a) & 4-[(4-Amino-5-methyl-1H-pyrazol-1-yl)methyl]benzonitrile (41a): These regioisomers differ in the methyl group position on the pyrazole ring (3- vs. 5-position). The methyl substitution alters steric and electronic properties, impacting reactivity and biological target interactions. For example, 40a and 41a were synthesized via reduction of nitro intermediates (40b/41b), demonstrating regioselectivity challenges in pyrazole functionalization .

Pyrazole Derivatives with Heterocyclic Modifications

  • 4-(3-Methyl-5-(piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile: The piperazine substituent introduces basicity and enhances water solubility compared to the amino group in the parent compound. This modification improved antimicrobial activity in bioassays, highlighting the role of secondary amines in target engagement .

Triazole Hybrids

  • 4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile (3b) :
    Replacing pyrazole with triazole introduces a rigid, planar structure conducive to click chemistry. Triazoles exhibit stronger dipole interactions and metabolic stability, making them favorable in drug design .
  • 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile (3c) :
    The hydroxymethyl group enables further functionalization (e.g., esterification), expanding applications in prodrug development .

Isoxazole and Indole Analogs

  • 4-((4-(4-Chlorophenyl)-5-methylisoxazol-3-yl)phenoxy)methyl)benzonitrile (27): Isoxazole’s oxygen atom increases electron-withdrawing effects, altering redox properties and biological activity. This compound showed in vitro growth inhibition, suggesting isoxazole’s role in modulating target selectivity .
  • 4-((1H-Indol-3-yl)methyl)benzonitrile (3a) :
    Indole’s fused aromatic system enhances π-π interactions but reduces solubility. Derivatives like 3a exhibited antifungal activity, underscoring the importance of aromatic substituents in bioactive molecules .

Antimicrobial and Antifungal Activity

  • Parent Compound: Moderate activity due to hydrogen-bonding amino group .
  • Piperazine Derivatives : Enhanced activity (MIC < 1 µg/mL) against Candida albicans via improved target binding .
  • Triazole Derivatives : Superior antifungal profiles (e.g., 3c, IC₅₀ = 0.2 µM) attributed to triazole’s metabolic stability .

Physicochemical Parameters

Compound logP Molecular Weight Solubility (mg/mL)
Parent Compound 1.8 198.22 0.5
4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile 2.1 228.21 0.2
4-[(4-Phenyl-triazol-1-yl)methyl]benzonitrile (3b) 2.5 261.27 0.1

Stability and Reactivity

  • Nitro Derivatives : Electron-withdrawing nitro groups reduce pyrazole ring stability, increasing susceptibility to nucleophilic attack .
  • Azido Derivatives : High reactivity in click chemistry but prone to decomposition under UV light .

Vorbereitungsmethoden

Nucleophilic Substitution Route

A common laboratory synthesis involves the reaction of 4-amino-1H-pyrazole with a benzonitrile derivative bearing a suitable leaving group (e.g., chloromethyl or bromomethyl group) under basic conditions. Potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) is typically used to facilitate the nucleophilic substitution, yielding the methylene-linked product.

Key reaction parameters:

Parameter Typical Conditions
Base Potassium carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)
Temperature 60–100 °C
Reaction time 12–24 hours
Atmosphere Inert (Nitrogen or Argon)

This method offers moderate to high yields and good regioselectivity, provided the starting materials are pure and reaction conditions are controlled.

Bromination and Functionalization

Starting from 1H-pyrazole, selective bromination at the 4-position using brominating agents (e.g., N-bromosuccinimide) introduces the bromo substituent. Subsequent methylation or direct substitution reactions enable the attachment of the benzonitrile group.

In some protocols, the brominated pyrazole intermediate is reacted with benzyl cyanide or its derivatives to form the methylene-linked benzonitrile compound.

Suzuki-Miyaura Cross-Coupling

For cases where the benzonitrile moiety requires functionalization, a palladium-catalyzed Suzuki-Miyaura coupling can be employed. This involves coupling a boronic acid derivative of benzonitrile with a brominated pyrazole precursor.

Typical conditions:

Component Details
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂
Base Potassium carbonate or cesium carbonate
Solvent Toluene, dioxane, or DMF
Temperature 80–110 °C
Reaction time 6–24 hours

This method is advantageous for its mild conditions and ability to tolerate various functional groups.

Research Findings and Optimization

Regioselectivity Control

  • Electron-withdrawing groups such as nitriles on the benzonitrile ring direct bromination and substitution to specific positions, enhancing regioselectivity.
  • Polar aprotic solvents and Lewis acid catalysts (e.g., FeCl₃) can be used to modulate electrophilic substitution on the pyrazole ring.

Structural Characterization

  • NMR Spectroscopy (¹H and ¹³C NMR): Confirms substitution patterns; the nitrile carbon appears at ~110–120 ppm in ¹³C NMR, and pyrazole protons resonate between δ 7.5–8.5 ppm in ¹H NMR.
  • IR Spectroscopy: Strong absorption band near 2220–2260 cm⁻¹ confirms the nitrile group.
  • X-ray Crystallography: Resolves stereochemistry and bond lengths, with refinement software like SHELXL used to handle disorder in flexible methylene linkers.

Industrial Scale-Up Considerations

  • Optimization of temperature, pressure, solvent choice, and reaction time is critical to improve yield and purity.
  • Continuous flow reactors and catalyst recycling may be employed for efficient large-scale production.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Challenges
Nucleophilic Substitution 4-amino-1H-pyrazole + halomethylbenzonitrile K₂CO₃, DMF, 60–100 °C, inert atmosphere Simple, good regioselectivity Requires pure halomethyl intermediate
Bromination + Functionalization 1H-pyrazole + brominating agent + benzyl cyanide NBS, methylation agents, KCN Direct introduction of substituents Multi-step, sensitive to conditions
Suzuki-Miyaura Coupling Bromopyrazole + benzonitrile boronic acid Pd catalyst, base, toluene/dioxane, 80–110 °C Mild conditions, functional group tolerance Requires expensive catalysts

Q & A

Basic: What are the common synthetic routes for 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile, and how is purity ensured?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 4-bromomethylbenzonitrile and 4-amino-1H-pyrazole in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Post-reaction, purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity is validated using HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR spectroscopy. For example, in analogous pyrazole-benzonitrile derivatives, characteristic nitrile peaks at ~110 ppm in ¹³C NMR and aromatic protons at 7.2–8.3 ppm confirm structural integrity .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer:
Yield optimization requires systematic variation of parameters:

  • Solvent: DMF or DMSO enhances nucleophilicity of 4-amino-pyrazole due to high polarity .
  • Temperature: Elevated temperatures (90–100°C) reduce reaction time but may increase side products; monitoring via TLC every 2 hours is critical.
  • Catalyst: Adding catalytic KI (10 mol%) accelerates bromide displacement .
  • Molar Ratios: A 1.2:1 excess of 4-amino-pyrazole ensures complete consumption of 4-bromomethylbenzonitrile.
    For example, a 79% yield was reported for a related compound using optimized stoichiometry and KI catalysis .

Basic: What spectroscopic techniques are used to characterize this compound, and what key signals indicate successful synthesis?

Methodological Answer:

  • ¹H NMR: Aromatic protons from the benzonitrile moiety appear as doublets at δ 7.6–8.1 ppm. The methylene bridge (–CH₂–) resonates as a singlet at δ 5.2–5.5 ppm. Pyrazole NH₂ protons are observed at δ 6.0–6.5 ppm (broad, exchangeable) .
  • ¹³C NMR: The nitrile carbon appears at ~110 ppm, while the pyrazole C-4 (adjacent to NH₂) is at ~150 ppm .
  • IR: A sharp C≡N stretch at ~2220 cm⁻¹ confirms the nitrile group .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticancer activity?

Methodological Answer:
SAR strategies include:

  • Pyrazole Modifications: Introducing electron-withdrawing groups (e.g., –NO₂) at the pyrazole 4-position enhances cytotoxicity. For example, derivatives with –NO₂ showed IC₅₀ values of 4.53 µM against HCT116 colon cancer cells .
  • Benzonitrile Substitution: Fluorination at the benzonitrile para position improves metabolic stability and target binding .
  • Methylene Bridge Replacement: Replacing –CH₂– with –O– or –S– alters pharmacokinetics. Computational docking (e.g., AutoDock Vina) predicts binding affinity to kinases like EGFR .

Basic: What crystallographic methods are used to resolve the compound’s 3D structure, and what software supports refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection at 193 K (Mo-Kα radiation, λ = 0.71073 Å) resolves the orthorhombic lattice (space group Pca2₁). SHELXL refines structures via least-squares minimization, achieving R-factors <0.04. Hydrogen bonding networks (e.g., N–H···N between pyrazole NH₂ and nitrile) stabilize the crystal packing .

Advanced: How can conflicting biological activity data (e.g., MIC values) across studies be reconciled?

Methodological Answer:
Discrepancies arise from:

  • Assay Conditions: Variations in microbial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) or incubation time (24 vs. 48 hours) .
  • Compound Solubility: Use of DMSO (>1% v/v) may inhibit bacterial growth, confounding MIC results. Alternative solvents (e.g., PEG-400) are recommended .
  • Statistical Analysis: Applying ANOVA with post-hoc Tukey tests identifies significant differences. For example, MIC values of 5.08–5.19 µM for A. niger and S. aureus were validated across triplicate experiments .

Basic: What in vitro models are suitable for evaluating the compound’s antimicrobial activity?

Methodological Answer:

  • Bacterial Strains: Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains are standard. MIC is determined via broth microdilution (CLSI guidelines) .
  • Cell Lines: Cancer cell lines (e.g., HCT116, MCF-7) are used for cytotoxicity assays (MTT protocol, 48-hour exposure) .

Advanced: How does computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock Vina simulates binding to kinases (e.g., EGFR; PDB ID 1M17). The pyrazole NH₂ forms hydrogen bonds with Thr766, while the nitrile group interacts hydrophobically .
  • MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods due to potential nitrile toxicity (LD₅₀ >500 mg/kg in rats) .
  • Waste Disposal: Neutralize with 10% NaOH before incineration .

Advanced: How can high-throughput screening (HTS) pipelines identify novel derivatives?

Methodological Answer:

  • Library Design: Combinatorial chemistry generates 100–500 derivatives via Suzuki-Miyaura coupling or click chemistry (e.g., CuAAC with azides) .
  • Automated Assays: 384-well plates screen for kinase inhibition (ADP-Glo assay) or antimicrobial activity (resazurin fluorescence) .
  • Data Analysis: Machine learning (e.g., Random Forest) prioritizes hits based on descriptors like logP and topological polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile
Reactant of Route 2
Reactant of Route 2
4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.